Calycosin 7-O-glucoside

Vue d'ensemble

Description

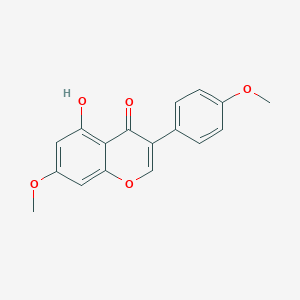

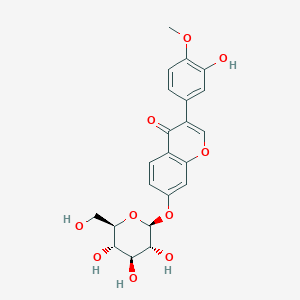

Calycosin-7-O-beta-D-glucoside is a glycosyloxyisoflavone that is calycosin substituted by a beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage . It is a melanin biosynthesis inhibitor and can protect BBB integrity in experimental cerebral ischemia–reperfusion injury via regulating NO/cav-1/MMPs pathway .

Synthesis Analysis

Calycosin-7-O-beta-D-glucoside is one of the main effective components of Aidi injection, a clinical medicine used in China for the treatment of cancer . The synthesis of Calycosin-7-O-beta-D-glucoside involves the use of uridine diphosphate-dependent glucosyltransferase (UGT) UGT88E18, which is isolated from Glycine max and expressed in Escherichia coli .

Molecular Structure Analysis

Calycosin-7-O-beta-D-glucoside is a hydroxyisoflavone, a monosaccharide derivative, a member of 4’-methoxyisoflavones and a 7-hydroxyisoflavones 7-O-beta-D-glucoside .

Chemical Reactions Analysis

Calycosin-7-O-beta-D-glucoside has been found to play a role in intracellular reactive oxygen species (ROS) generation .

Physical And Chemical Properties Analysis

Calycosin-7-O-beta-D-glucoside is a glycosyloxyisoflavone that is calycosin substituted by a beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage .

Applications De Recherche Scientifique

Osteogenesis and Bone Health

Calycosin 7-O-glucoside has been isolated from Astragalus membranaceus and shows promising results in promoting osteogenesis and mineralization in human mesenchymal stem cells (MSCs). It enhances cell migration during osteogenesis without affecting cytotoxicity against MSCs. The compound increases the expression and enzymatic activities of alkaline phosphatase (ALP) and the formation of mineralized nodules, which are mediated by bone morphogenetic protein 2 (BMP2) and other pathways .

Biocatalysis in Drug Synthesis

The compound has been synthesized biocatalytically using a uridine diphosphate–glucose regeneration system. This method of synthesis is efficient and cost-effective, providing a new avenue for the semisynthesis of Calycosin 7-O-glucoside and other valuable isoflavonoid glucosides .

Neuroprotection and Axonal Regeneration

Research suggests that Calycosin 7-O-glucoside significantly reduces ischemic volume and facilitates axonal regeneration. It improves neurological function and regulates the expression of proteins involved in the Rho/ROCK pathway, which is crucial for recovery after cerebral ischemia .

Cancer Research and Therapy

Calycosin 7-O-glucoside has been studied for its effects on apoptosis in cancer cells. It shows a synergistic augmentation of cisplatin-induced apoptosis in SK-OV-3 cells, indicating its potential as a therapeutic agent in cancer treatment .

Traditional Medicine and Pharmacology

Historically, compounds derived from Radix astragali , including Calycosin 7-O-glucoside, have been used in traditional medicine. They are used for treating various conditions such as nephritis, diabetes, hypertension, cirrhosis, and cancer. These compounds serve as important tonics, antiperspirants, atonics, diuretics, and adjunctive medicines .

Mécanisme D'action

Target of Action

Calycosin 7-O-glucoside (CG) primarily targets the JAK2/STAT3 signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and immune response .

Mode of Action

CG interacts with its targets by up-regulating the level of Interleukin-10 (IL-10) , a potent anti-inflammatory cytokine . This up-regulation of IL-10 subsequently activates the JAK2/STAT3 pathway . The activation of this pathway has been associated with protective effects against myocardial ischemia-reperfusion (I/R) injury .

Biochemical Pathways

The primary biochemical pathway affected by CG is the IL-10/JAK2/STAT3 signaling pathway . The up-regulation of IL-10 by CG leads to the activation of the JAK2/STAT3 pathway . This activation results in the protection of myocardial cells from I/R-induced apoptosis .

Pharmacokinetics

A high-performance liquid chromatographic (LC) method was developed to quantify CG in rat plasma . The linear range was 0.11–17.6 μg mL−1 and the low quantification limit was 0.11 μg mL−1 . CG was found to be stable in storage at −20 °C for 2 weeks and stable after three freeze–thaw cycles in rat plasma .

Result of Action

The activation of the JAK2/STAT3 signaling pathway by CG results in the protection of myocardial cells from I/R-induced apoptosis . In vitro and in vivo results showed that CG up-regulated IL-10 level, activated the JAK2/STAT3 pathway, and protected myocardial cells from I/R-induced apoptosis .

Action Environment

The action of CG can be influenced by environmental factors. For instance, UV-B radiation has been found to induce a stronger shift from carbon assimilation to carbon accumulation in Astragalus mongholicus, a plant that contains CG . This shift leads to an increase in the flux through the phenylpropanoids pathway, which is beneficial for the accumulation of CG .

Safety and Hazards

Orientations Futures

Calycosin-7-glucoside, coumarin, ferulic acid sulfate, cycloastragenol, (Z)-ligustilide + O, astragaloside IV, acetylastragaloside I, and linoleic acid were identified as effective constituents improving the hematopoietic function of the rats in the BDS model . This suggests that Calycosin-7-O-beta-D-glucoside could be a potential anabolic drug to prevent bone diseases.

Propriétés

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACBUPFEGWUGPB-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CALYCOSIN 7-O-beta-D-GLUCOSIDE | |

CAS RN |

20633-67-4 | |

| Record name | Calycosin 7-o-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CALYCOSIN 7-O-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/247AW3A88C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

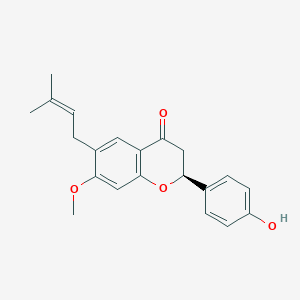

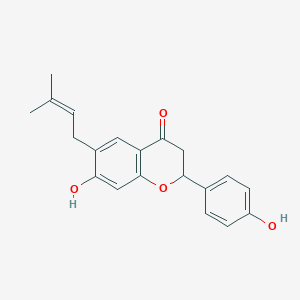

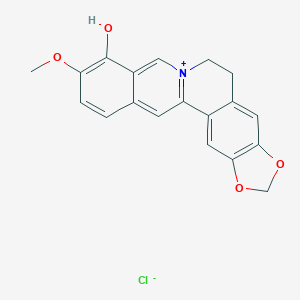

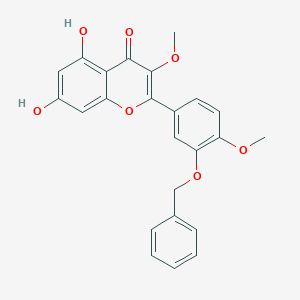

Feasible Synthetic Routes

Q & A

Q1: What is Calycosin 7-O-glucoside and where is it found?

A1: Calycosin 7-O-glucoside is a flavonoid glycoside found in several plants, notably in the roots of Astragalus membranaceus [], a plant widely used in traditional Chinese medicine.

Q2: What biological activities have been attributed to Calycosin 7-O-glucoside?

A2: Research suggests that Calycosin 7-O-glucoside may play a role in various biological processes. Studies have investigated its potential as an anti-inflammatory agent in the context of Rheumatoid Arthritis, particularly targeting interleukin-6 (IL-6) []. Additionally, it has been explored for its potential to promote nerve function recovery after ischemic stroke, potentially through regulating oxidative stress and apoptosis [, ].

Q3: How does Calycosin 7-O-glucoside interact with biological targets?

A3: While the precise mechanisms of action are still under investigation, research suggests that Calycosin 7-O-glucoside may exert its effects through binding to specific protein targets. For instance, computational studies have suggested its potential to bind to IL-6, suggesting a potential mechanism for its anti-inflammatory effects []. Another study using live HT22 cells combined with affinity chromatography identified Calycosin 7-O-glucoside as a compound with specific binding affinity, further suggesting its interaction with cellular targets [, ].

Q4: Has the pharmacokinetic profile of Calycosin 7-O-glucoside been studied?

A4: Yes, pharmacokinetic studies in mice have detected Calycosin 7-O-glucoside in plasma following oral administration of Radix Astragali extract []. This suggests that it is absorbed into the bloodstream after oral intake.

Q5: What analytical techniques are commonly used to identify and quantify Calycosin 7-O-glucoside?

A5: Various analytical techniques have been employed to identify and quantify Calycosin 7-O-glucoside. These include:

- HPLC-MS/MS: This method has been used for both identification and quantification of Calycosin 7-O-glucoside in various studies, including those investigating its pharmacokinetics and presence in traditional medicine formulations [, , , , , , ].

- UPLC-Q-TOF-MS/MS: This high-resolution mass spectrometry technique has been employed for the characterization and identification of Calycosin 7-O-glucoside in complex mixtures, such as those found in traditional Chinese medicine formulas [].

- UFLC-DAD-Q-TOF-MS/MS: This method combines the separation power of ultra-fast liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry for the identification and analysis of Calycosin 7-O-glucoside [].

- HPLC-PDA: This technique, combining high-performance liquid chromatography with a photodiode array detector, has been utilized for the simultaneous quantification of multiple compounds including Calycosin 7-O-glucoside in traditional Korean medicine formulations [].

- UFLC-IT-TOF–MS/MS and HPLC–DAD: This combination of analytical techniques was used for the identification and quantification of "quality markers" including Calycosin 7-O-glucoside in Tongkang Tablet, highlighting its importance in traditional medicine formulations [].

Q6: Has Calycosin 7-O-glucoside been identified as a "quality marker" in any traditional medicine formulations?

A6: Yes, Calycosin 7-O-glucoside has been identified as a potential "quality marker" in traditional medicine formulations like Tongkang Tablet [], suggesting its significance in contributing to the overall efficacy of these preparations.

Q7: Can Calycosin 7-O-glucoside influence the growth of plants under stress conditions?

A7: Research suggests that the presence of Calycosin 7-O-glucoside may be influenced by environmental factors. One study found that Astragalus mongholicus plants inoculated with Pseudomonas poae strain S61, an endophytic bacterium, showed increased accumulation of Calycosin 7-O-glucoside in their roots when subjected to drought stress []. This indicates a potential role of Calycosin 7-O-glucoside in the plant's response to drought.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)